molecular formula C22H25ClN2O2 B6124064 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane

1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane

Cat. No. B6124064
M. Wt: 384.9 g/mol
InChI Key: NDJGCUOANNCQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane is a chemical compound with potential applications in scientific research. This compound is also known as Ro 15-4513 and is a benzodiazepine receptor antagonist.

Mechanism of Action

1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane acts as a competitive antagonist at the benzodiazepine receptor site. It binds to the receptor site and prevents the binding of benzodiazepines, which are positive allosteric modulators of the receptor. This results in a decrease in the activity of the receptor and a reduction in the effects of benzodiazepines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane include a reduction in anxiety, sedation, and memory impairment caused by benzodiazepines. It also has potential applications in the treatment of alcohol withdrawal syndrome, as benzodiazepines are commonly used to treat this condition.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane in lab experiments is its specificity for the benzodiazepine receptor site. This allows for the investigation of the role of this receptor in various physiological and pathological conditions. However, a limitation of this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane. One direction is the investigation of its potential therapeutic applications in the treatment of anxiety disorders, alcohol withdrawal syndrome, and other conditions. Another direction is the development of more selective and potent benzodiazepine receptor antagonists for use in scientific research and clinical practice. Additionally, the role of benzodiazepine receptors in the development and progression of neurological and psychiatric disorders can be further studied using this compound.

Synthesis Methods

The synthesis of 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane involves the reaction of 3-(2-chlorophenyl)-3-phenylpropanoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The resulting compound is then acetylated using acetic anhydride to obtain the final product.

Scientific Research Applications

1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane has potential applications in scientific research as a benzodiazepine receptor antagonist. This compound can be used to study the role of benzodiazepine receptors in the central nervous system and their interactions with other neurotransmitter systems. It can also be used to investigate the effects of benzodiazepine receptor antagonists on anxiety, sedation, and memory.

properties

IUPAC Name

1-(4-acetyl-1,4-diazepan-1-yl)-3-(2-chlorophenyl)-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c1-17(26)24-12-7-13-25(15-14-24)22(27)16-20(18-8-3-2-4-9-18)19-10-5-6-11-21(19)23/h2-6,8-11,20H,7,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJGCUOANNCQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane

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